molecular formula C14H21NO3 B13102339 Tert-butyl (2-(hydroxymethyl)-4-methylphenyl)(methyl)carbamate

Tert-butyl (2-(hydroxymethyl)-4-methylphenyl)(methyl)carbamate

Cat. No.: B13102339
M. Wt: 251.32 g/mol
InChI Key: PWVGREBSMCEBGQ-UHFFFAOYSA-N
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Description

Tert-butyl (2-(hydroxymethyl)-4-methylphenyl)(methyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications This particular compound is known for its unique structure, which includes a tert-butyl group, a hydroxymethyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(hydroxymethyl)-4-methylphenyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(hydroxymethyl)-4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactor systems has been reported to provide a more sustainable and versatile approach compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to improved product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(hydroxymethyl)-4-methylphenyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the methylphenyl group.

Scientific Research Applications

Tert-butyl (2-(hydroxymethyl)-4-methylphenyl)(methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-(hydroxymethyl)-4-methylphenyl)(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled modulation of enzyme functions. The molecular pathways involved include the inhibition of acetylcholinesterase, which is crucial for neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-(hydroxymethyl)-4-methylphenyl)(methyl)carbamate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-4-methylphenyl]-N-methylcarbamate

InChI

InChI=1S/C14H21NO3/c1-10-6-7-12(11(8-10)9-16)15(5)13(17)18-14(2,3)4/h6-8,16H,9H2,1-5H3

InChI Key

PWVGREBSMCEBGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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